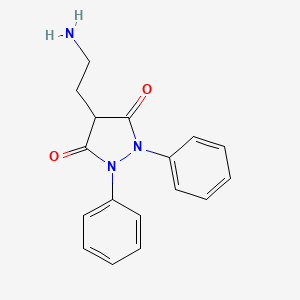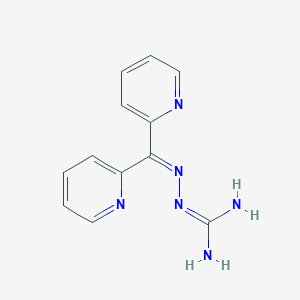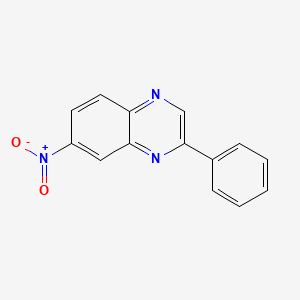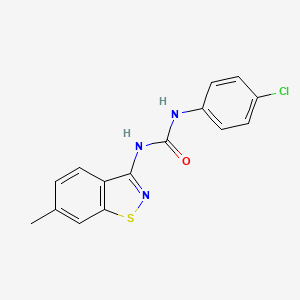
2-Phenyl-9H-carbazole-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-9H-carbazole-1-carbaldehyde is an organic compound with the molecular formula C19H13NO It is a derivative of carbazole, a heterocyclic aromatic organic compound This compound is known for its unique structural features, which include a phenyl group attached to the carbazole core and an aldehyde functional group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-9H-carbazole-1-carbaldehyde typically involves the functionalization of the carbazole core. One common method is the palladium-catalyzed C-H bond amination reaction, which operates under mild conditions and produces carbazole derivatives in good yields . Another approach involves the use of a magnetically recoverable palladium nanocatalyst supported on green biochar, enabling efficient synthesis under microwave irradiation .
Industrial Production Methods: Industrial production methods for this compound often leverage scalable and cost-effective synthetic routes. For instance, the use of inexpensive anilines and 1,2-dihaloarenes under microwave irradiation has shown promise in reducing reaction times and improving yields .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-9H-carbazole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenyl group and the carbazole core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbazole derivatives.
Applications De Recherche Scientifique
2-Phenyl-9H-carbazole-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 2-Phenyl-9H-carbazole-1-carbaldehyde is largely dependent on its functional groups. The aldehyde group can participate in various biochemical reactions, including Schiff base formation with amines. The carbazole core can interact with biological targets through π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
9-Phenyl-9H-carbazole-3-carboxaldehyde: Similar structure but with the aldehyde group at the 3-position.
9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester: Contains a boronic acid ester group instead of an aldehyde.
9-Phenylcarbazole: Lacks the aldehyde functional group.
Uniqueness: 2-Phenyl-9H-carbazole-1-carbaldehyde is unique due to the presence of both a phenyl group and an aldehyde functional group on the carbazole core
Propriétés
Numéro CAS |
110110-38-8 |
|---|---|
Formule moléculaire |
C19H13NO |
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
2-phenyl-9H-carbazole-1-carbaldehyde |
InChI |
InChI=1S/C19H13NO/c21-12-17-14(13-6-2-1-3-7-13)10-11-16-15-8-4-5-9-18(15)20-19(16)17/h1-12,20H |
Clé InChI |
NKFZLTWKSCRBOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=C(C=C2)C4=CC=CC=C4N3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
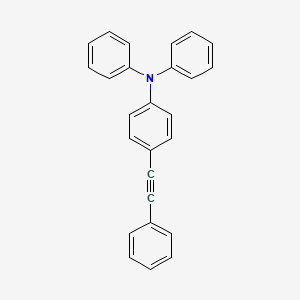
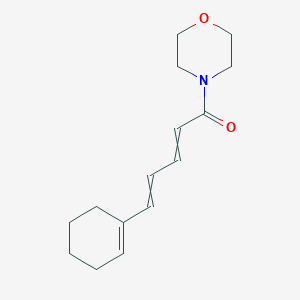
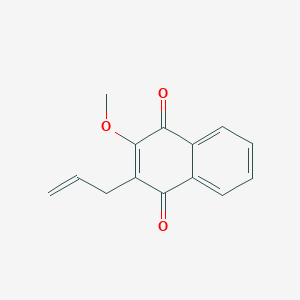

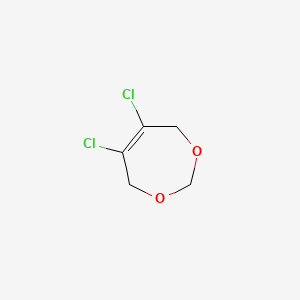
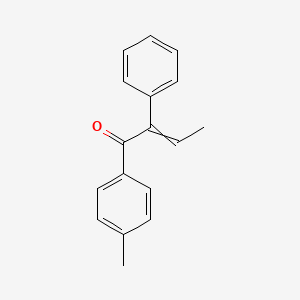

![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
